4-Iodo-2'-thiomethylbenzophenone
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Overview
Description
4-Iodo-2’-thiomethylbenzophenone is a synthetic organic compound with the molecular formula C14H11IOS and a molecular weight of 354.21 g/mol . It is characterized by the presence of an iodine atom and a thiomethyl group attached to a benzophenone core. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2’-thiomethylbenzophenone typically involves the iodination of 2’-thiomethylbenzophenone. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid or dichloromethane. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of 4-Iodo-2’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2’-thiomethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), catalysts (copper, palladium).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted benzophenone derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in secondary alcohols .
Scientific Research Applications
4-Iodo-2’-thiomethylbenzophenone is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of 4-Iodo-2’-thiomethylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine and thiomethyl groups contribute to its reactivity and ability to form covalent bonds with biological molecules.
Comparison with Similar Compounds
4-Iodo-2’-methylbenzophenone: Similar structure but with a methyl group instead of a thiomethyl group.
4-Bromo-2’-thiomethylbenzophenone: Similar structure but with a bromine atom instead of an iodine atom.
4-Iodo-2’-hydroxybenzophenone: Similar structure but with a hydroxy group instead of a thiomethyl group.
Uniqueness: 4-Iodo-2’-thiomethylbenzophenone is unique due to the presence of both iodine and thiomethyl groups, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
(4-iodophenyl)-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IOS/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPNWODLEAVXDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641536 |
Source
|
Record name | (4-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-55-2 |
Source
|
Record name | (4-Iodophenyl)[2-(methylthio)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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